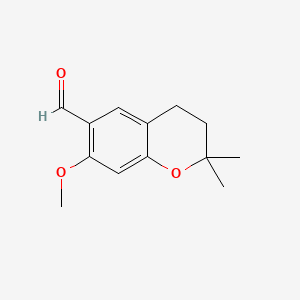

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde

Description

Properties

IUPAC Name |

7-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2)5-4-9-6-10(8-14)11(15-3)7-12(9)16-13/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJMKJVTIZAUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC(=C(C=C2O1)OC)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301161204 | |

| Record name | 3,4-Dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301161204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97024-29-8 | |

| Record name | 3,4-Dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97024-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301161204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves methylating the hydroxyl group of 7-hydroxy-2,2-dimethylchromane-6-carbaldehyde (compound 12 ) using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) as a base. Conducted in acetone at room temperature for 16 hours, this method achieves a 90% yield. The reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl group attacks the electrophilic methyl iodide.

Optimization Insights :

-

Solvent Selection : Acetone enhances reaction efficiency due to its polar aprotic nature, stabilizing the transition state.

-

Base Strength : K₂CO₃ effectively deprotonates the hydroxyl group without promoting side reactions like aldehyde oxidation.

-

Scalability : The simplicity of the workup—ethyl acetate extraction followed by silica gel column chromatography—makes this method industrially viable.

Formylation via MgCl₂-Mediated Reaction

Paraformaldehyde Activation

An alternative approach constructs the aldehyde group directly on a methoxychromane precursor. In this method, MgCl₂ and triethylamine (Et₃N) activate paraformaldehyde in tetrahydrofuran (THF) under reflux for 7 hours, yielding the target aldehyde with 70% efficiency.

Critical Parameters :

-

Lewis Acid Role : MgCl₂ coordinates with paraformaldehyde, facilitating its decomposition into reactive formaldehyde units.

-

Temperature Control : Reflux conditions (≈66°C for THF) ensure sufficient energy for formylation without degrading sensitive functional groups.

-

Purification : Silica gel column chromatography with 5% ethyl acetate/petroleum ether eluent isolates the product.

Comparative Analysis of Synthetic Routes

*Hypothetical application; requires experimental validation.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes oxidation to carboxylic acids and reduction to primary alcohols.

Oxidation to Carboxylic Acid

-

Reagents/Conditions : Potassium permanganate (KMnO<sub>4</sub>) in acidic or aqueous media.

-

Product : 7-Methoxy-2,2-dimethylchromane-6-carboxylic acid.

-

Mechanism : The aldehyde is oxidized to a carboxylic acid via a two-electron oxidation process.

Reduction to Alcohol

-

Reagents/Conditions : Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C to room temperature .

-

Product : (7-(Benzyloxy)-2,2-dimethylchroman-6-yl)methanol.

-

Mechanism : LAH acts as a strong reducing agent, converting the aldehyde to a primary alcohol.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming derivatives such as oximes and hydrazones.

Oxime Formation

-

Reagents/Conditions : Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) and sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) in methanol/water (4:1) at 90°C .

-

Product : (E)-7-Methoxy-2,2-dimethylchromane-6-carbaldehyde oxime.

-

Key Data :

Condensation Reactions

The aldehyde undergoes condensation with active methylene compounds and amines.

Claisen-Schmidt Condensation

-

Reagents/Conditions : Malonic acid, piperidine, and pyridine in refluxing ethanol .

-

Product : Chromanyl acrylate derivatives (e.g., 7-methoxy-2,2-dimethylchromanyl acrylate).

-

Application : Used to synthesize α,β-unsaturated esters for anti-inflammatory drug candidates .

Schiff Base Formation

-

Reagents/Conditions : Primary amines in ethanol or methanol under reflux.

-

Product : Imine derivatives (e.g., N-alkyl/aryl substituted Schiff bases).

-

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

Wittig Reaction

The aldehyde reacts with ylides to form alkenes.

-

Reagents/Conditions : Phosphorus ylides (e.g., Ph<sub>3</sub>P=CHR) in anhydrous THF or dichloromethane.

-

Product : Substituted styryl derivatives.

-

Example : Formation of (E)-7-methoxy-2,2-dimethylchromane-6-styrylaldehyde.

Vilsmeier-Haack Formylation

This reaction is used in the synthesis of the aldehyde itself.

-

Reagents/Conditions : POCl<sub>3</sub> and DMF in acetonitrile at 55–60°C .

-

Substrate : 2,2-Dimethylchroman derivatives.

Catalytic Hydrogenation

The benzyl-protected derivatives undergo deprotection via hydrogenolysis.

-

Reagents/Conditions : 10% Pd/C in ethanol under H<sub>2</sub> (30 psi) .

-

Product : 7-Hydroxy-2,2-dimethylchromane-6-carbaldehyde.

Grignard Addition

The aldehyde reacts with Grignard reagents to form secondary alcohols.

-

Reagents/Conditions : Alkyl/aryl magnesium halides in dry THF.

-

Product : Substituted 7-methoxy-2,2-dimethylchromane-6-carbinols.

Mechanistic Insights

-

Oxime Formation : Proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N bond .

-

Claisen-Schmidt Condensation : Base-catalyzed enolate formation from malonic acid, followed by aldol addition and elimination .

This compound’s versatility in organic synthesis underscores its utility in medicinal chemistry, particularly in constructing anti-inflammatory and anticancer agents . Future studies could explore its reactivity in asymmetric catalysis or cross-coupling reactions.

Scientific Research Applications

Chemistry

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties .

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess inhibitory effects against a range of pathogens, including bacteria and fungi .

- Antioxidant Activity : The presence of the methoxy group is believed to enhance its antioxidant capabilities, making it a candidate for further investigation in oxidative stress-related conditions .

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects in treating various diseases:

- Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit the expression of inflammatory markers in human cells, suggesting potential use in treating conditions like asthma and rheumatoid arthritis .

- Antiviral Activity : Some studies have shown that derivatives may exhibit activity against viral infections, including HIV .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used to create various pharmaceutical compounds |

| Biology | Antimicrobial and antioxidant studies | Exhibits activity against several pathogens |

| Medicinal Chemistry | Potential anti-inflammatory and antiviral therapies | Inhibits inflammatory markers; shows antiviral effects |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that derivatives showed significant inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory activity, derivatives of this compound were tested for their ability to inhibit TNF-alpha-induced ICAM-1 expression in endothelial cells. The most potent derivative demonstrated an IC50 value lower than traditional NSAIDs, indicating a promising avenue for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. The methoxy group may influence the compound’s lipophilicity and ability to cross biological membranes, thereby affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethylchromane-6-carbaldehyde: Lacks the methoxy group at the 7th position.

7-Hydroxy-2,2-dimethylchromane-6-carbaldehyde: Has a hydroxy group instead of a methoxy group at the 7th position.

7-Methoxy-2,2-dimethylchromane-6-methanol: The aldehyde group is reduced to a primary alcohol.

Uniqueness

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

Antimicrobial Properties

Research indicates that MDCC exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of chroman-6-carbaldehyde, including MDCC, demonstrate inhibitory effects against human immunodeficiency virus (HIV) and certain fungi. The mechanism of action involves interactions with molecular targets within cells, potentially altering enzymatic functions and cellular pathways.

Antioxidant Activity

MDCC has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its potential therapeutic applications in diseases associated with oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory activity of MDCC has been a focal point in several studies. For instance, a structure–activity relationship (SAR) analysis revealed that modifications in the chroman structure significantly influence anti-inflammatory potency. Compounds similar to MDCC were found to inhibit tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, showcasing their potential as anti-inflammatory agents .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| MDCC | TBD | Anti-inflammatory |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | 15 | Most potent in inhibiting ICAM-1 expression |

The mechanism by which MDCC exerts its biological effects is multifaceted. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their activity. Additionally, the methoxy group may influence the compound's lipophilicity, enhancing its ability to cross biological membranes and increasing bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activities of MDCC and related compounds:

- Antiviral Activity : A study demonstrated that MDCC derivatives showed enhanced antiviral properties in cellular models against HIV. The presence of additional functional groups was found to amplify these effects.

- Inflammation Modulation : In a comparative study involving various chroman derivatives, MDCC was noted for its significant inhibition of TNF-α-induced ICAM-1 expression on endothelial cells, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Oxidative Stress Protection : Research highlighted the antioxidant capabilities of MDCC, indicating that it could serve as a protective agent against oxidative stress-related conditions.

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde is a promising compound with diverse biological activities including antimicrobial, antioxidant, and anti-inflammatory effects. Its unique chemical structure facilitates interactions with biomolecules that could lead to significant therapeutic applications. Ongoing research into its mechanisms of action and potential clinical uses will further elucidate its role in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde, and what are their critical optimization parameters?

- Methodological Answer : The compound is synthesized via a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in acetonitrile. Key parameters include:

- Reaction temperature: 55–60°C for 13 hours.

- Purification via column chromatography with a gradient of ethyl acetate and petroleum ether (1:9).

- Yield optimization: 70% achieved under these conditions.

Critical steps include slow reagent addition to control exothermicity and quenching with ice water to terminate the reaction. Spectral data (NMR, IR) are compared to literature for validation .

Q. How is the structural identity of this compound confirmed in synthetic chemistry research?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopic Techniques : ¹H/¹³C NMR for methoxy, aldehyde, and chromane ring protons; IR for carbonyl (C=O) stretches.

- Chromatographic Purity : HPLC or TLC to verify absence of byproducts.

- Comparative Analysis : Match spectral data with published references (e.g., retention indices, shift values). Crystallography (if applicable) would use SHELX programs for refinement, though no crystal structure is reported in current literature .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer :

- Storage : Dry, airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Temperature : Below -20°C for long-term stability, based on analogous aldehyde-containing compounds.

- Light Sensitivity : Protect from UV/visible light using amber glassware.

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments. These protocols are extrapolated from safety guidelines for structurally similar aldehydes .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at fixed pH/temperature).

- Compound Purity : Validate via HPLC-MS and elemental analysis.

- Orthogonal Assays : Compare results across multiple models (e.g., in vitro PLA2 inhibition vs. cellular anti-inflammatory activity).

- Statistical Robustness : Use replicates and meta-analysis to identify outliers. For example, discrepancies in anti-inflammatory activity could be addressed by replicating assays under controlled conditions .

Q. How can computational chemistry methods predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., PLA2, tyrosinase).

- Dynamic Simulations : Run MD simulations (GROMACS/AMBER) to assess binding stability over time.

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy position) with activity using descriptors like logP or H-bond donors.

Case Study: In silico screening of chromane derivatives against phospholipase A2 (PLA2) identified key hydrophobic interactions and hydrogen bonding motifs .

Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., esterification at C6-aldehyde, methoxy group substitution) and test bioactivity.

- Activity Clustering : Group derivatives by IC₅₀ values or docking scores to identify pharmacophores.

- Regression Analysis : Use PLS or ML models to link structural features (e.g., steric bulk, electronic effects) to activity.

Example: Replacing the aldehyde with a carboxylic acid (as in 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid) alters solubility and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.